4,4,5,5,5-Pentafluoro-1-pentanol

Descripción

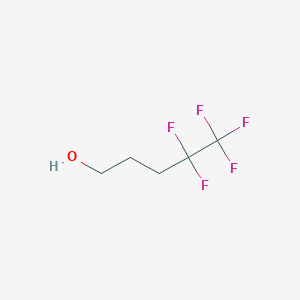

Structure

3D Structure

Propiedades

IUPAC Name |

4,4,5,5,5-pentafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROUUECTKRZFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869964 | |

| Record name | 3-(Perfluoroethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148043-73-6 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148043-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,5-Pentafluoropentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluoroethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,5-pentafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanol, 4,4,5,5,5-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and significant applications of 4,4,5,5,5-Pentafluoro-1-pentanol. This fluorinated alcohol is a critical building block in pharmaceutical synthesis, most notably in the production of the anti-breast cancer agent, Fulvestrant.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a chemical structure that imparts unique properties, including enhanced stability and hydrophobicity compared to its non-fluorinated counterparts.[1] These characteristics make it a valuable intermediate and solvent in specialized organic synthesis.

| Property | Value | Reference |

| CAS Number | 148043-73-6 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₇F₅O | [4][6][7] |

| Molecular Weight | 178.10 g/mol | [3][4][5][6] |

| Boiling Point | 62-64 °C at 35 mmHg | [2][5][7] |

| 133 °C at 760 mmHg | [3] | |

| Density | 1.35 g/mL at 25 °C | [2][3][5][7] |

| Refractive Index (n20/D) | 1.33 | [2][5][7] |

| Flash Point | 62.8 °C (145.0 °F) - closed cup | [5] |

| Appearance | Colorless to yellow liquid | [2][7] |

| Purity | >93.0% (GC) to 95% | [5][7][8][10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain. The protons closest to the hydroxyl group (-CH₂OH) would appear as a triplet, while the other methylene groups (-CH₂-) would exhibit more complex splitting patterns due to coupling with both adjacent protons and the fluorine atoms on the neighboring carbon.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The chemical shifts will be influenced by the neighboring fluorine and oxygen atoms. The carbons directly bonded to fluorine will show splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two main signals corresponding to the -CF₂- and -CF₃ groups. The signals would be split due to F-F coupling. The chemical shifts in ¹⁹F NMR are highly sensitive to the chemical environment.[1][4][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[13] Another significant absorption is the C-O stretch, which typically appears in the 1260-1050 cm⁻¹ region.[13] Additional peaks corresponding to C-H and C-F stretching and bending vibrations would also be present.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) for an alcohol is often weak or absent.[14] Fragmentation patterns would likely involve the loss of a water molecule (M-18), as well as cleavage of the carbon-carbon bonds.[14][15] The presence of the pentafluoroethyl group would lead to characteristic fragmentation patterns involving the loss of fluorine atoms or fluorinated fragments.[16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical addition of pentafluoroiodoethane to allyl alcohol, followed by dehalogenation.[2][7]

Materials:

-

Pentafluoroiodoethane

-

Allyl alcohol

-

Iron acetylacetonate

-

6,6'-dimethyl-2,2'-bipyridine

-

1,2-dichloroethane

-

Cesium carbonate

-

Triisopropylsilane

-

Hydrochloric acid

Procedure:

-

Under an inert gas atmosphere, add iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane to a reactor. Stir the mixture at room temperature for 30 minutes.[2][7]

-

Sequentially add allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane.[2][7]

-

Heat the reaction mixture to 80 °C and maintain for 24 hours. Monitor the reaction for the complete consumption of allyl alcohol.[2][7]

-

Once the reaction is complete, cool the mixture to room temperature.[2][7]

-

Recover the excess pentafluoroiodoethane.[7]

-

Introduce nitrogen into the system and quench the reaction by adding hydrochloric acid.[7]

-

Wash the mixture and separate the organic phase.[7]

-

Distill off the solvent from the organic phase.[7]

-

Purify the crude product by rectification to obtain this compound.[7] A yield of approximately 90.4% can be expected.[7]

Another patented process describes a two-step synthesis from perfluoroethyl iodide and allyl alcohol, followed by hydrogenolytic dehalogenation, yielding a product with 99.9% purity as determined by gas chromatography.[17]

Purification

Purification is typically achieved through distillation under reduced pressure.[17] For pharmaceutical applications where high purity is critical, further purification may be necessary to remove any by-products or unreacted starting materials.[17]

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Fulvestrant.[2][3] Fulvestrant is a medication used to treat hormone receptor-positive metastatic breast cancer.[2][3]

The synthesis of Fulvestrant involves the activation of the hydroxyl group of this compound, typically by converting it to a sulfonate leaving group.[2][3] This activated intermediate is then reacted with 9-mercapto-1-nonanol to form 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol.[2][3] This thioether is subsequently converted to a bromide and coupled with a steroid backbone to yield Fulvestrant.[2][3]

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: Workflow for the synthesis of Fulvestrant.

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[5][8] It is a combustible liquid.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a fluorinated alcohol with significant importance in the pharmaceutical industry. Its unique chemical and physical properties make it an essential building block for the synthesis of complex molecules like Fulvestrant. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and professionals in the fields of chemistry and drug development. Further investigation into its spectroscopic characterization would be beneficial for more detailed analytical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 3. This compound (PFP) — Valliscor [valliscor.com]

- 4. biophysics.org [biophysics.org]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. This compound | 148043-73-6 [chemicalbook.com]

- 8. This compound | 148043-73-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. amiscientific.com [amiscientific.com]

- 10. This compound | CAS#:148043-73-6 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. US6002053A - Process for preparing pentafluoropentanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol (CAS No. 148043-73-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,5,5,5-Pentafluoro-1-pentanol, a key fluorinated building block in modern pharmaceutical synthesis. This document details its chemical and physical properties, outlines various synthetic methodologies, and explores its critical applications in the development of therapeutic agents.

Chemical Identity and Physical Properties

This compound, also known as PFP or pentafluoropentanol, is a fluorinated alcohol recognized for its utility as a synthetic intermediate.[1][2] Its unique properties, imparted by the pentafluoroethyl group, make it a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 148043-73-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇F₅O | [2][3] |

| Molecular Weight | 178.10 g/mol | [1][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Boiling Point | 133-135 °C (at 760 mmHg) 62-64 °C (at 35 mmHg) | [1][2][4][5] |

| Density | 1.35 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.33 | [2][5] |

| Melting Point | -78 °C | [2] |

Spectroscopic Data

While comprehensive, publicly available spectral analyses with detailed peak assignments are limited, the following information has been reported.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in a structured format in the search results. A ¹H NMR spectrum is available on ChemicalBook for visual inspection. | - | - | - |

Synthesis of this compound

Several synthetic routes to this compound have been described, primarily in the patent literature. These methods often involve the addition of a pentafluoroethyl source to a three-carbon synthon.

Experimental Protocol: Synthesis from Perfluoroethyl Iodide and Allyl Alcohol

This method involves a two-step process: the radical addition of perfluoroethyl iodide to allyl alcohol, followed by hydrogenolytic dehalogenation.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Methodology:

-

Step 1: Radical Addition: Perfluoroethyl iodide is added to allyl alcohol in the presence of a radical initiator, such as a sodium dithionite and sodium bicarbonate mixture.[1] This reaction yields 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol.[1]

-

Step 2: Hydrogenolytic Dehalogenation: The resulting iodinated intermediate is then subjected to hydrogenolytic dehalogenation.[1] This is carried out in the presence of a catalyst, an acid binder, and a suitable diluent to afford this compound.[1]

-

Purification: The final product is purified by distillation under reduced pressure.[1] A purity of 99.9% (by GC) has been reported using this method.[1]

Experimental Protocol: Synthesis from Pentafluoroiodoethane and Allyl Alcohol

An alternative one-pot synthesis has also been described.

Methodology:

-

Under an inert atmosphere, iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane are reacted at room temperature for 30 minutes.[4]

-

Allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane are then successively added.[4]

-

The reaction mixture is heated to 80 °C and reacted for 24 hours.[4]

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated.[4]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutically active compounds, most notably the anti-breast cancer drug Fulvestrant.

Synthesis of Fulvestrant

Fulvestrant is a steroidal antiestrogen used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The synthesis involves the introduction of a C-7 side chain to an estradiol core, where this compound is the source of the terminal pentafluoroethyl group.

Experimental Workflow for the Synthesis of Fulvestrant

Caption: Synthesis of Fulvestrant from this compound.

Methodology:

-

Activation: The hydroxyl group of this compound is typically activated with a sulfonate leaving group, such as a mesylate.[1]

-

Thioether Formation: The activated pentafluoropentanol is then reacted with 9-mercapto-1-nonanol via a selective sulfur atom displacement to form 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol (FVS).[1]

-

Halogenation and Coupling: The FVS intermediate is subsequently converted to a bromide and coupled with the steroidal portion to yield Fulvestrant.[1]

Synthesis of RU-58,668

French researchers have reported the use of this compound in the synthesis of RU-58,668, a steroidal antiestrogen with potent antiproliferative activity on the MCF-7 human mammary cancer cell line.[1]

Experimental Workflow for the Synthesis of RU-58,668

References

- 1. US6002053A - Process for preparing pentafluoropentanol - Google Patents [patents.google.com]

- 2. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]

- 3. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]

- 4. This compound | 148043-73-6 [chemicalbook.com]

- 5. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of 4,4,5,5,5-Pentafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,5-Pentafluoro-1-pentanol (CAS No. 148043-73-6) is a fluorinated alcohol of significant interest in organic synthesis and pharmaceutical development. Its unique molecular structure, featuring a terminal perfluoroethyl group, imparts distinct physical and chemical properties compared to its non-fluorinated analog, 1-pentanol. These properties, such as enhanced thermal stability and modified solubility, make it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the commercial manufacture of the breast cancer drug, Fulvestrant.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for purification processes.

| Property | Value | Notes |

| Molecular Formula | C₅H₇F₅O | |

| Molecular Weight | 178.10 g/mol | [3] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 133 - 135 °C | At atmospheric pressure (1013 mbar) |

| 62 - 64 °C | At reduced pressure (35 mmHg)[3][4] | |

| Melting Point | -78 °C | [1] |

| Density | 1.35 g/mL | At 25 °C[3][4] |

| Refractive Index (n²⁰/D) | 1.33 | [3][4] |

| Solubility | Soluble in Chloroform. | [4] |

| Slightly soluble in water. | ||

| Flash Point | 62.8 °C (145.0 °F) | Closed cup[3] |

Synthetic Pathway Visualization

This compound is a critical precursor in the synthesis of Fulvestrant, a selective estrogen receptor degrader. The following diagram illustrates a simplified workflow of this important pharmaceutical application.[1][2]

A simplified workflow for the synthesis of Fulvestrant from this compound.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with heat-resistant oil to a level above the side arm.

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, observe the capillary tube. A slow stream of bubbles will emerge from the open end.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water, then rinse with acetone and allow it to dry completely.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water exits through the capillary.

-

Thermostat the pycnometer and its contents to a constant temperature (e.g., 25 °C) and ensure no air bubbles are present.

-

Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty the pycnometer, dry it completely, and then fill it with this compound.

-

Repeat the thermostating and drying steps as with the water.

-

Weigh the pycnometer filled with the sample and record its mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

This instrument allows for the rapid and accurate measurement of the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or acetone (for cleaning)

Procedure:

-

Turn on the light source of the refractometer and circulate water from the constant temperature bath through the prisms to bring them to the desired temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone and allow them to dry.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms together and ensure the liquid sample spreads evenly between them.

-

Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view.

-

Adjust the compensator knob to eliminate any color fringe and sharpen the borderline between the light and dark fields.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

References

An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,5-Pentafluoro-1-pentanol is a crucial fluorinated building block in the synthesis of various pharmaceuticals and advanced materials. Its unique physicochemical properties, imparted by the pentafluoroethyl group, make it a valuable intermediate in organic synthesis, particularly in the development of therapeutic agents. This technical guide provides a comprehensive overview of its structure, synthesis, and key applications, with a focus on its role in the production of the breast cancer drug, Fulvestrant.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₇F₅O, is a primary alcohol with a terminal pentafluoroethyl group. This structural feature significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇F₅O |

| Linear Formula | CF₃CF₂(CH₂)₃OH[1] |

| Molecular Weight | 178.10 g/mol [1] |

| CAS Number | 148043-73-6[1] |

| Appearance | Colorless liquid |

| Boiling Point | 133 °C (at 1013 mbar)[2]; 62-64 °C (at 35 mmHg)[1] |

| Density | 1.35 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.33[1] |

| Flash Point | 62.8 °C (closed cup)[1] |

| SMILES | OCCCC(F)(F)C(F)(F)F[1] |

| InChI Key | QROUUECTKRZFHF-UHFFFAOYSA-N[1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods start from perfluoroethyl iodide or pentafluoroiodoethane and an unsaturated alcohol.

Method 1: From Perfluoroethyl Iodide and Allyl Alcohol

This widely used two-step synthesis involves the radical addition of perfluoroethyl iodide to allyl alcohol, followed by hydrogenolytic dehalogenation of the resulting iodinated intermediate.[2]

Experimental Protocol:

Step 1: Synthesis of 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol

Step 2: Hydrogenolytic dehalogenation of 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol

The following protocol is based on the process described in US Patent 6,002,053 A.[2]

-

A mixture of 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol, a catalyst (e.g., palladium on carbon), an acid binder (e.g., an amine like triethylamine), and a diluent is prepared in a suitable reactor.

-

The mixture is then subjected to hydrogenolysis.

-

After the reaction is complete, the this compound is distilled off from the reaction mixture under reduced pressure along with water.

-

The distillate separates into two phases. The organic phase is collected.

-

The aqueous phase is extracted with a suitable solvent, such as dichloromethane.

-

The organic phases are combined, dried, and the solvent is removed by distillation.

-

The final product is purified by distillation.

This process has been reported to yield this compound with a purity of 99.9% and a yield of 88%.[2]

Method 2: Iron-Catalyzed Synthesis from Pentafluoroiodoethane and Allyl Alcohol

This method provides a high-yield, one-pot synthesis.

Experimental Protocol:

The following protocol is a general description based on available information.[3]

-

Under an inert gas atmosphere, iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane are added to a reactor and stirred at room temperature for 30 minutes.

-

Allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane are then successively added.

-

The reaction mixture is heated to 80 °C and reacted for 24 hours.

-

Upon completion, the reaction is cooled to room temperature. Excess pentafluoroiodoethane is recovered.

-

The reaction is quenched by the addition of hydrochloric acid.

-

The mixture is washed, and the organic phase is separated.

-

The solvent is removed by distillation, and the crude product is purified by rectification to yield this compound.

This method has been reported to have a yield of 90.4%.[3]

Table 2: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Yield | Purity |

| Method 1 | Perfluoroethyl iodide, Allyl alcohol | Radical initiator, Hydrogen, Catalyst (e.g., Pd/C) | 88%[2] | 99.9%[2] |

| Method 2 | Pentafluoroiodoethane, Allyl alcohol | Iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, Cesium carbonate | 90.4%[3] | Not specified |

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[4]

Synthesis of Fulvestrant Intermediate

This compound is typically activated, for example, by conversion to a sulfonate ester, and then reacted with 9-mercapto-1-nonanol to form 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol.[4] This intermediate is then further elaborated to produce the final Fulvestrant molecule.

Below is a diagram illustrating the workflow for the synthesis of Fulvestrant starting from this compound.

Mechanism of Action of Fulvestrant: A Signaling Pathway

Fulvestrant exerts its therapeutic effect by potently downregulating the estrogen receptor (ERα) in breast cancer cells. The binding of Fulvestrant to the estrogen receptor triggers a cascade of events that ultimately leads to the degradation of the receptor, thereby inhibiting estrogen-driven tumor growth.

The diagram below illustrates the signaling pathway of Fulvestrant's mechanism of action.

Conclusion

This compound is a synthetically versatile and commercially important fluorinated alcohol. Its efficient synthesis and its role as a key precursor to the potent anticancer drug Fulvestrant highlight its significance in medicinal chemistry and drug development. The detailed understanding of its synthesis and the biological pathways in which its derivatives are active is crucial for the development of new and improved therapeutic agents.

References

An In-depth Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4,4,5,5,5-Pentafluoro-1-pentanol (CAS RN: 148043-73-6), with a specific focus on its boiling point. This fluorinated alcohol is a significant building block in organic synthesis, particularly in the pharmaceutical and material science sectors.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical data are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₅O | [2] |

| Molecular Weight | 178.10 g/mol | [2][3][4] |

| Boiling Point | 133 - 135 °C (at 1013 mbar / 760 mmHg) | [2][3][5] |

| 62-64 °C (at 35 mmHg) | [1][4][6][7] | |

| 80 °C (at 748 mmHg) | [4] | |

| Density | 1.35 g/mL (at 25 °C) | [1][2][3][4][6] |

| Refractive Index (n20/D) | 1.33 | [1][2][4][6] |

| Melting Point | -78 °C | [2] |

| Flash Point | 62.8 °C (145.0 °F) - closed cup | [4][6] |

| Purity | ≥ 93% (GC) | [2] |

Boiling Point Determination: Experimental Protocol

While specific experimental documentation for the boiling point determination of this compound is not detailed in the provided literature, a standard method such as distillation under controlled pressure would be employed. Below is a generalized protocol that is applicable.

Objective: To determine the boiling point of a liquid sample at a specific pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer or temperature probe

-

Condenser

-

Receiving flask

-

Calibrated thermometer or thermocouple

-

Heating mantle or oil bath

-

Vacuum pump and manometer (for reduced pressure measurements)

-

Boiling chips

-

Clamps and stands

Procedure:

-

A sample of this compound is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

For atmospheric pressure measurement, the system is left open to the atmosphere. For reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is adjusted to the desired value (e.g., 35 mmHg) using a manometer for monitoring.[4][7]

-

The sample is gently heated.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer while vapor is continuously condensing and dripping into the receiving flask.[8]

-

The process is repeated to ensure accuracy. The observed boiling point is then reported along with the pressure at which it was measured.

Synthesis Pathway

This compound is synthesized through a multi-step process. One documented method involves the radical addition of perfluoroethyl iodide to allyl alcohol, followed by hydrogenolytic dehalogenation.[5] Another approach involves the use of iron acetylacetonate and 6,6'-dimethyl-2,2'-bipyridine as catalysts.[1]

The following diagram illustrates a patented synthesis route starting from perfluoroethyl iodide and allyl alcohol.[5]

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent application is in the commercial manufacturing of Fulvestrant, a medication used to treat hormone receptor-positive metastatic breast cancer.[1][3] In the synthesis of Fulvestrant, the alcohol is typically activated with a sulfonate leaving group and then displaced by a thiol to form an advanced intermediate.[3]

Beyond Fulvestrant, it is used in the preparation of other bioactive molecules, such as the steroidal antiestrogen RU-58,668.[3] In material science, it is used to prepare chlorine-capped telechelic poly(methyl methacrylate)s and can be applied in the development of advanced coatings and polymers due to its unique fluorinated properties.[1][2]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[4][9] It can cause serious eye irritation.[9][10] It is also considered harmful to aquatic life with long-lasting effects.[9]

Precautionary measures include:

-

Keeping it away from heat, sparks, and open flames.[10]

-

Washing skin thoroughly after handling.[10]

-

Wearing appropriate personal protective equipment (PPE), including eye protection and gloves.[4][10]

-

Ensuring adequate ventilation during use.[10]

-

Avoiding release into the environment.[9]

For detailed safety information, the Safety Data Sheet (SDS) should always be consulted before handling this chemical.[9]

References

- 1. This compound | 148043-73-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (PFP) — Valliscor [valliscor.com]

- 4. 4,4,5,5,5-ペンタフルオロ-1-ペンタノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US6002053A - Process for preparing pentafluoropentanol - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound CAS#: 148043-73-6 [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static1.squarespace.com [static1.squarespace.com]

4,4,5,5,5-Pentafluoro-1-pentanol density and molecular weight

This technical guide provides a comprehensive overview of the physical properties, specifically the density and molecular weight, of 4,4,5,5,5-Pentafluoro-1-pentanol. It is intended for researchers, scientists, and professionals in drug development who utilize this fluorinated alcohol in their work.

Core Physical Properties

This compound is a fluorinated alcohol with the chemical formula C5H7F5O. It serves as a crucial building block in various organic syntheses, including the production of pharmaceuticals. Its unique properties, imparted by the fluorine atoms, make it a valuable compound in medicinal chemistry and materials science.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 178.10[1][2][3] | g/mol | |

| Density | 1.35[1][4][5][6] | g/mL | at 25 °C[5] |

| Boiling Point | 133-135[1][4][6] | °C | |

| Refractive Index | 1.33[4][5][6] | n20/D |

Experimental Protocols

The following sections detail the standard methodologies for determining the density and molecular weight of a liquid compound like this compound.

Density Determination

The density of a liquid is determined by measuring the mass of a known volume.[1][2] A common and straightforward method involves the use of a pycnometer or, for less stringent accuracy, a graduated cylinder and a balance.

Methodology:

-

Mass of the Empty Container: The mass of a clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: The container is then filled with the liquid (this compound) to a precisely calibrated mark.

-

Mass of the Filled Container: The mass of the container filled with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

Equation: Density (ρ) = Mass (m) / Volume (V)

To ensure accuracy, the temperature of the liquid should be controlled and recorded, as density is temperature-dependent.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[7][8]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (the peak corresponding to the intact molecule with a single charge) is identified in the mass spectrum. The m/z value of this peak provides the molecular weight of the compound. For high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.

Logical Relationships

The relationship between the chemical structure of this compound and its fundamental physical properties can be visualized as a direct logical flow.

Caption: Logical flow from chemical structure to physical properties.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. wjec.co.uk [wjec.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

Navigating the Solubility Landscape of 4,4,5,5,5-Pentafluoro-1-pentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,5,5,5-Pentafluoro-1-pentanol is a fluorinated alcohol of significant interest in pharmaceutical synthesis and materials science. Its unique molecular structure, featuring a highly fluorinated tail and a polar alcohol headgroup, imparts distinct solubility characteristics that are critical for its application in various chemical processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document consolidates known qualitative information, presents expected solubility trends based on physicochemical principles, and offers a detailed experimental protocol for researchers to determine precise solubility values. The guide is intended to be a valuable resource for scientists and professionals working with this and similar fluorinated compounds.

Introduction

This compound (CAS No. 148043-73-6) is a structurally unique molecule that combines a hydrophobic and lipophobic perfluoroethyl group with a hydrophilic propyl alcohol segment. This amphipathic nature governs its interactions with other molecules and, consequently, its solubility in different media. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Fluorinated alcohols, in general, are known for their distinct properties, including high polarity, strong hydrogen bonding capabilities, and the potential to act as non-coordinating protic solvents. These characteristics can lead to solubility profiles that differ significantly from their non-fluorinated analogs.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties provide the basis for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₇F₅O |

| Molecular Weight | 178.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 62-64 °C at 35 mmHg |

| Density | 1.35 g/mL at 25 °C |

| Refractive Index | n20/D 1.33 |

| LogP (Predicted) | 1.59 |

Solubility of this compound in Organic Solvents

Known Solubility Data

Specific, quantitative solubility data for this compound across a wide range of organic solvents is sparse in peer-reviewed literature and chemical databases. However, some qualitative information is available:

-

Chloroform: this compound is known to be soluble in chloroform. This is expected, as chloroform is a polar solvent capable of hydrogen bonding, which can interact favorably with the alcohol group of the molecule.

Expected Solubility Trends

Based on the principle of "like dissolves like" and the known properties of fluorinated compounds, we can predict the solubility of this compound in various classes of organic solvents. The presence of the polar hydroxyl group suggests good solubility in polar solvents, while the fluorinated alkyl chain introduces lipophobicity, which may limit solubility in nonpolar, hydrocarbon-based solvents.

Table 2 provides a summary of the expected solubility of this compound in a selection of common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Dichloromethane | High | The high dipole moment of these solvents can effectively solvate the polar alcohol headgroup. |

| Ethyl Acetate | Moderate to High | While polar, the ester group is a weaker hydrogen bond acceptor than the hydroxyl group of alcohols. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic ring can have some dipole-induced dipole interactions, but the overall nonpolar character limits solvation of the polar headgroup. |

| Hexane | Low | The nonpolar nature of hexane cannot effectively solvate the highly polar alcohol group, and the fluorinated chain is lipophobic. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC, NMR with an internal standard)

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add a known volume (e.g., 2 mL) of the organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, stop the agitation and allow the phases to separate. If necessary, centrifuge the vials at a low speed to facilitate separation.

-

Carefully extract a known volume (e.g., 100 µL) of the saturated solvent phase (the supernatant) without disturbing the undissolved solute phase.

-

Dilute the extracted aliquot with a known volume of the pure solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample from the saturated solution using a calibrated GC-FID or other suitable analytical instrument.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the key factors influencing the solubility of this compound and the experimental workflow for its determination.

A Technical Guide to the Spectral Analysis of 4,4,5,5,5-Pentafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,5-Pentafluoro-1-pentanol (CAS RN: 148043-73-6) is a fluorinated alcohol of significant interest in the pharmaceutical and material science sectors.[1][2][3] Its unique properties, imparted by the pentafluoroethyl group, make it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a crucial resource for its identification, characterization, and application in research and development. The molecular formula for this compound is C₅H₇F₅O, and it has a molecular weight of 178.10 g/mol .[1][4][5]

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegative fluorine atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 2H | -CH₂-OH |

| ~2.0 - 2.2 | Multiplet | 2H | -CH₂-CH₂CF₂- |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂OH |

| ~1.5 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals are split by coupling to fluorine atoms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~118 | Triplet | -CF₃ |

| ~110 | Triplet of triplets | -CF₂- |

| ~60 | Singlet | -CH₂-OH |

| ~30 | Triplet | -CH₂-CF₂- |

| ~20 | Singlet | -CH₂-CH₂OH |

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is highly sensitive for fluorine-containing compounds, with a wide chemical shift range that provides detailed structural information.[6][7]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -86 | Triplet | -CF₃ |

| ~ -125 | Quartet | -CF₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an alcohol is characterized by a prominent O-H stretching band.[8]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1100-1300 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity | Possible Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | Low | [M - F]⁺ |

| 147 | Moderate | [M - CH₂OH]⁺ |

| 129 | High | [M - C₂H₄OH]⁺ |

| 119 | Moderate | [CF₃CF₂]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[9][10]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).[11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[11][12]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC) for separation and purification before ionization.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 230 °C.

Data Interpretation and Logical Workflow

The process of acquiring and interpreting spectral data follows a logical workflow to ensure accurate compound identification and characterization.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound (PFP) — Valliscor [valliscor.com]

- 3. This compound | 148043-73-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. jasco-global.com [jasco-global.com]

A Technical Guide to 4,4,5,5,5-Pentafluoro-1-pentanol: Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4,5,5,5-pentafluoro-1-pentanol, a key fluorinated building block in pharmaceutical synthesis. This document covers its commercial availability, detailed physicochemical properties, comprehensive experimental protocols for its synthesis, and its primary application as an intermediate in the manufacture of the breast cancer drug, Fulvestrant.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purities offered range from 93% to over 99%. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Purity | CAS Number | Additional Notes |

| Sigma-Aldrich | 95% | 148043-73-6 | Also available in bulk quantities.[1] |

| TCI America | >93.0% (GC) | 148043-73-6 | |

| Santa Cruz Biotechnology | 148043-73-6 | Offered for biochemical research.[2] | |

| Valliscor | Kilogram to commercial scale | 148043-73-6 | Specializes in manufacturing for the pharmaceutical industry.[3] |

| ChemicalBook | Various | 148043-73-6 | Lists multiple suppliers with varying purities.[4] |

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₅O | [2] |

| Molecular Weight | 178.10 g/mol | [2] |

| CAS Number | 148043-73-6 | [2][4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 62-64 °C at 35 mmHg | [1] |

| 133 °C at 760 mmHg | [3] | |

| Density | 1.35 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.33 | [1] |

| Flash Point | 62.8 °C (145.0 °F) - closed cup | [1] |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | QROUUECTKRZFHF-UHFFFAOYSA-N | [1] |

| SMILES | OCCCC(F)(F)C(F)(F)F | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the radical addition of perfluoroethyl iodide to allyl alcohol, followed by a dehalogenation step. A detailed experimental protocol based on a patented process is provided below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Perfluoroethyl iodide

-

Allyl alcohol

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Catalyst for dehalogenation (e.g., Palladium on carbon - Pd/C)

-

Acid binder (e.g., triethylamine)

-

Hydrogen gas

-

Solvent (e.g., isopropanol)

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Radical Addition of Perfluoroethyl Iodide to Allyl Alcohol

-

To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add allyl alcohol and the chosen solvent.

-

Add the radical initiator (AIBN) to the solution.

-

Heat the mixture to reflux.

-

Slowly add perfluoroethyl iodide to the refluxing mixture over a period of several hours.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield crude 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol.

Step 2: Hydrogenolytic Dehalogenation

-

Dissolve the crude 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol in a suitable solvent such as isopropanol in a hydrogenation vessel.

-

Add the palladium on carbon catalyst and the acid binder (triethylamine).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product is then purified by distillation under reduced pressure to yield pure this compound.

A simplified workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Fulvestrant

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Fulvestrant.[3] Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[4]

The synthesis of Fulvestrant from this compound involves several key steps, which are outlined in the protocol below.

Experimental Protocol: Synthesis of Fulvestrant Intermediate

Step 1: Activation of this compound

-

This compound is first activated by converting its hydroxyl group into a good leaving group, typically a sulfonate ester (e.g., mesylate or tosylate).

-

To a solution of this compound in an appropriate solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), methanesulfonyl chloride or p-toluenesulfonyl chloride is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction is stirred until completion, after which it is worked up by washing with water and brine, drying the organic layer, and removing the solvent to yield the sulfonate ester.

Step 2: Thioether Formation

-

The activated pentafluoropentanol derivative is then reacted with a suitable thiol, such as 9-mercapto-1-nonanol, in the presence of a base (e.g., sodium hydroxide) to form the thioether, 9-[(4,4,5,5,5-pentafluoropentyl)thio]-1-nonanol.[3]

-

This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

Step 3: Conversion to a Halide and Coupling with the Steroid Core

-

The hydroxyl group of the thioether is then converted to a bromide using a suitable brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

-

This bromide is then coupled with the steroid portion to form the basic structure of Fulvestrant.[3]

Step 4: Final Oxidation

-

The final step in the synthesis of Fulvestrant is the oxidation of the sulfide to a sulfoxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peroxy acid.

The overall synthetic pathway from this compound to Fulvestrant is illustrated in the following diagram.

Caption: Key steps in the synthesis of Fulvestrant.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization and quality control of this compound. While comprehensive spectral analyses are often available upon request from suppliers, a summary of expected spectral features is provided below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the three methylene groups (-CH₂-), with characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. |

| ¹³C NMR | Resonances for the five carbon atoms, with the carbons attached to fluorine atoms showing characteristic splitting (C-F coupling). |

| ¹⁹F NMR | Two main signals corresponding to the -CF₂- and -CF₃ groups, with characteristic splitting patterns due to F-F coupling. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹. C-H stretching absorptions around 2850-3000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique, along with characteristic fragmentation patterns. |

Note: For detailed spectra and interpretation, it is recommended to obtain the Certificate of Analysis from the respective supplier.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of drug development. Its ready commercial availability and well-established synthetic utility make it an important building block in the synthesis of complex pharmaceutical agents like Fulvestrant.

References

The Genesis of an In-Depth Technical Guide on Partially Fluorinated Alkanols: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Partially fluorinated alkanols represent a pivotal class of organic compounds that have significantly influenced various scientific disciplines, most notably medicinal chemistry and materials science. The strategic introduction of fluorine atoms into an alkanol backbone imparts unique physicochemical properties, including increased thermal stability, altered acidity, and modified lipophilicity. These characteristics have rendered them invaluable as solvents, synthetic intermediates, and key structural motifs in the design of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of partially fluorinated alkanols, with a focus on detailed experimental protocols and quantitative data to support researchers in their endeavors.

A Historical Perspective: From Elemental Fluorine to Functional Alkanols

The journey to the creation of partially fluorinated alkanols is intrinsically linked to the taming of elemental fluorine. In 1886, Henri Moissan's groundbreaking isolation of fluorine, a highly reactive element, opened the door to organofluorine chemistry. However, it was the pioneering work of Frédéric Swarts in the 1890s that provided the first practical methods for introducing fluorine into organic molecules through halogen exchange reactions, famously known as the Swarts reaction.

The first synthesis of a partially fluorinated alkanol, 2,2,2-trifluoroethanol, is credited to Swarts. Another early and significant example, 2-fluoroethanol, was synthesized by treating 2-chloroethanol with potassium fluoride. These early discoveries laid the foundation for the development of a diverse array of partially fluorinated alkanols with tailored properties. A pivotal application of this chemistry in the pharmaceutical industry was demonstrated by Josef Fried's work on fluorinated steroids, which showed that the introduction of fluorine could dramatically enhance the biological activity of molecules. This discovery revolutionized the development of anti-inflammatory drugs and highlighted the profound impact that fluorination could have on drug potency and efficacy.

Physicochemical Properties of Partially Fluorinated Alkanols

The introduction of fluorine atoms has a profound impact on the physical and chemical properties of alkanols. The high electronegativity of fluorine creates strong carbon-fluorine bonds and induces a significant dipole moment, leading to altered boiling points, densities, and acidities compared to their non-fluorinated analogs.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa |

| 2-Fluoroethanol | FCH₂CH₂OH | 64.06 | 103.3 | 1.11 | ~14.4 |

| 2,2-Difluoroethanol | F₂CHCH₂OH | 82.05 | 96 | 1.31 | ~12.8 |

| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 100.04 | 77-80 | 1.39 | 12.4 |

| 3,3,3-Trifluoro-1-propanol | CF₃CH₂CH₂OH | 114.07 | 109-111 | 1.33 | ~15.5 |

| 2,2,3,3-Tetrafluoro-1-propanol | HCF₂CF₂CH₂OH | 132.06 | 107-109 | 1.48 | - |

| 4,4,4-Trifluoro-1-butanol | CF₃(CH₂)₃OH | 128.09 | 123-127 | 1.212 | - |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | (CF₃)₂CHOH | 168.04 | 59 | 1.596 | 9.3 |

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | HOCH₂(CF₂)₃CH₂OH | 212.09 | 111.5 (at 10 mmHg) | - | - |

Synthesis of Partially Fluorinated Alkanols: Key Experimental Protocols

The synthesis of partially fluorinated alkanols can be achieved through various methods, including nucleophilic fluorination, reduction of fluorinated carbonyl compounds, and hydroboration-oxidation of fluoroolefins. Below are detailed protocols for the synthesis of several key partially fluorinated alkanols.

Synthesis of 2,2-Difluoroethanol

This method involves the reduction of ethyl 2,2-difluoroacetate.

Materials:

-

Ethyl 2,2-difluoroacetate

-

Methanol

-

Solid Sodium Hydroxide (NaOH)

-

CuO-ZnO-BaO / Carbon Nanotubes (CNT) catalyst

-

Hydrogen gas (H₂)

-

Stainless steel autoclave

-

Glass reactor with mechanical stirrer, reflux condenser, and temperature probe

Protocol:

-

Transesterification: In a 0.5 L glass reactor, combine 164 g of ethyl 2,2-difluoroacetate (95% purity), 106 g of methanol, and 3 g of solid NaOH.[1]

-

Heat the reaction mixture to 65°C and stir for 2 hours until the conversion is complete, as monitored by gas chromatography (GC).[1]

-

Hydrogenation: In a stainless steel autoclave, place 35 g of the resulting methyl difluoroacetate and 2 g of the CuO-ZnO-BaO / CNT catalyst.[1]

-

Seal the reactor and purge with hydrogen gas at 0.5 MPa.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the mixture to 110°C with stirring and maintain the reaction for 4 hours.[1]

-

After cooling to 25°C and releasing the pressure, filter the reaction mixture to remove the catalyst.

-

Purify the filtrate by atmospheric distillation, collecting the fraction at 97-99°C to obtain 2,2-difluoroethanol.[1]

Expected Yield: 93.3% with a purity of 99%.[1]

Synthesis of 3,3,3-Trifluoro-1-propanol

This protocol describes the catalytic hydrogenation of 3,3,3-trifluoropropanal.

Materials:

-

3,3,3-Trifluoropropanal

-

Ester solvent (e.g., C4-C6 aliphatic ester)

-

Activated Raney Ni catalyst

-

Hydrogen gas (H₂)

-

Stainless steel high-pressure reactor

Protocol:

-

In a stainless steel high-pressure reactor, add 3,3,3-trifluoropropanal, an ester solvent, and activated Raney Ni catalyst. The mass ratio of trifluoropropanal to ester to catalyst should be 1:1.2-2.0:0.05-0.2.[2]

-

Pressurize the reactor with hydrogen to 5 MPa.[2]

-

Heat the mixture to a temperature between 60°C and 120°C while stirring.[2]

-

Maintain the reaction for 4 hours.[2]

-

After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

The 3,3,3-trifluoro-1-propanol can be purified by fractional distillation.

Expected Yield: An earlier two-step method starting from trifluoroethylene reported a yield of 73%.[2] This optimized one-step hydrogenation is expected to have a higher yield.

Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

This method involves the reduction of a fluorinated diacid.

Materials:

-

A suitable fluorinated diacid precursor

-

Sodium borohydride (NaBH₄)

-

Appropriate solvent (e.g., anhydrous THF)

-

Reaction vessel with a stirrer and reflux condenser

Protocol:

-

A series of fluorinated diacids can be prepared by the direct fluorination of hydrocarbon acid derivatives with fluorine gas.

-

The resulting diacid is then reduced to the corresponding fluorinated diol using sodium borohydride.

-

In a typical procedure, the fluorinated diacid is dissolved in an anhydrous solvent like THF in a reaction vessel.

-

Sodium borohydride is added portion-wise to the solution while stirring, often under an inert atmosphere.

-

The reaction mixture is then typically heated to reflux for a specified period to ensure complete reduction.

-

After cooling, the reaction is quenched, for example, by the slow addition of water or a dilute acid.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved through recrystallization or column chromatography.

Note: This is a generalized procedure. Specific reaction conditions and yields will depend on the starting diacid.

Visualizing Key Processes

General Experimental Workflow for Synthesis and Purification

The synthesis of partially fluorinated alkanols typically follows a multi-step process that includes the main reaction followed by purification. This workflow can be generalized as shown below.

Applications in Drug Discovery and Development

The unique properties of partially fluorinated alkanols make them highly valuable in the pharmaceutical industry. They are used as building blocks to synthesize active pharmaceutical ingredients (APIs), where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

Examples of Fluorinated Drugs: A significant number of FDA-approved drugs contain fluorine. Between 2018 and 2022, fifty-eight new fluorinated drugs were approved, with a large portion targeting various cancers and infectious diseases.[3] For instance, drugs like Alpelisib, a PI3K inhibitor for breast cancer, contain a trifluoromethyl group that contributes to its metabolic stability and high affinity for its target.[4]

Mechanism of Action: Enzyme Inhibition

Partially fluorinated alkanols and their derivatives can act as potent enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the reactivity of nearby functional groups, leading to mechanism-based inhibition where the fluorinated compound covalently binds to the enzyme's active site.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fulvestrant Utilizing 4,4,5,5,5-Pentafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fulvestrant, a potent selective estrogen receptor downregulator (SERD), with a key focus on the incorporation of the 4,4,5,5,5-pentafluoropentyl side chain derived from 4,4,5,5,5-Pentafluoro-1-pentanol (PFP). Fulvestrant is a critical therapy for hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women.[1][2] The protocols detailed herein are compiled from various patented and peer-reviewed methods.

Introduction to the Synthetic Strategy

The synthesis of Fulvestrant is a multi-step process that involves the strategic construction of its unique steroidal structure and the attachment of the characteristic fluorine-containing side chain. This compound serves as a crucial building block for this side chain, which is essential for the drug's pharmacological activity.

The general synthetic approach can be summarized in the following key stages:

-

Activation of this compound (PFP) : The hydroxyl group of PFP is converted into a more reactive leaving group, such as a sulfonate ester (e.g., mesylate) or a halide, to facilitate its subsequent nucleophilic substitution.

-

Preparation of the Thiol-Linker : A bifunctional linker, typically containing a thiol group and a terminal reactive group (e.g., a halide), is synthesized.

-

Coupling of Activated PFP with the Linker : The activated PFP is reacted with the thiol-linker to form the complete 9-[(4,4,5,5,5-pentafluoropentyl)thio]nonanol side chain.

-

Activation of the Side Chain : The terminal hydroxyl group of the side chain is converted into a good leaving group (e.g., bromide).

-

Coupling of the Side Chain to the Steroidal Core : The activated side chain is coupled to a suitable steroidal precursor.

-

Final Transformations : The coupled product undergoes final chemical modifications, such as oxidation of the sulfide to a sulfoxide, to yield Fulvestrant.

Visualization of the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for Fulvestrant, highlighting the integration of the this compound derived side chain.

Caption: Generalized synthetic workflow for Fulvestrant from PFP.

Experimental Protocols

The following protocols are detailed examples of key steps in the synthesis of Fulvestrant.

Protocol 1: Activation of this compound (Mesylation)

This protocol describes the conversion of PFP to its mesylate ester, a common activated intermediate.

Materials:

-

This compound (PFP)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-